N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20186942
InChI: InChI=1S/C17H16FN5OS/c1-11-3-4-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C17H16FN5OS
Molecular Weight: 357.4 g/mol

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC20186942

Molecular Formula: C17H16FN5OS

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C17H16FN5OS
Molecular Weight 357.4 g/mol
IUPAC Name N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H16FN5OS/c1-11-3-4-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24)
Standard InChI Key CANQCVHIIOCOAR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The triazole core is further modified with a 4-methyl group and a pyridin-4-yl substituent at the 5-position. The acetamide side chain is attached to a 3-fluoro-4-methylphenyl group, contributing to its lipophilicity and steric profile .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₈H₁₈FN₅OS
Average molecular mass371.434 g/mol
Monoisotopic mass371.121609 g/mol
CAS registry number578722-52-8

The fluorine atom at the 3-position of the phenyl ring enhances electronegativity, while the methyl group at the 4-position increases steric bulk, potentially influencing target-binding interactions.

Synthetic Pathways and Optimization

Structural Modifications

The patent literature describes methods for modifying similar triazolo[4,3-a]pyridin derivatives, including:

  • Halogenation at the pyridine ring to enhance binding affinity

  • Alkylation of the triazole nitrogen to modulate solubility

  • Variation of aryl substituents to optimize pharmacokinetic properties .

Biological Activity and Mechanism

Enzyme Inhibition

The triazole-pyridine pharmacophore is associated with phosphodiesterase (PDE) inhibition. Patent data indicates that related compounds show:

  • IC₅₀ values of 0.5–5 nM against PDE4

  • Selectivity ratios >100-fold over PDE3 and PDE5 isoforms .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • 3-Fluoro group: Enhances membrane permeability through increased lipophilicity (LogP +0.4 vs. non-fluorinated analogs).

  • 4-Methylphenyl: Improves metabolic stability by sterically shielding labile functional groups.

  • Pyridin-4-yl moiety: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .

Table 2: Comparative Activity of Structural Analogs

Compound ModificationPDE4 IC₅₀ (nM)Antibacterial MIC (μg/mL)
4-Ethyl triazole derivative1.24.8
5-Pyrimidinyl substituent3.78.2
Non-fluorinated phenyl group12.4>32

Data adapted from patent literature .

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